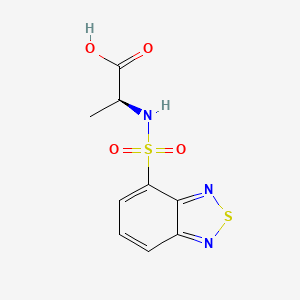
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid typically involves the introduction of the benzothiadiazole moiety into the propanoic acid framework. One common method includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or nitrating agents like nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzothiadiazole ring.
Aplicaciones Científicas De Investigación
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The benzothiadiazole core can participate in electron transfer processes, making it useful in electronic applications. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and used in similar applications.
Benzothiazole: Another related compound with a sulfur and nitrogen heterocycle, used in the synthesis of dyes and pharmaceuticals.
Benzoxazole: Similar in structure but with an oxygen atom, used in optical brighteners and as a building block in organic synthesis.
Uniqueness
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid is unique due to the presence of both the benzothiadiazole and sulfonamide groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring strong electron-withdrawing capabilities and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C9H9N3O4S2 |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |
Clave InChI |
FIGWKCMUEACGHJ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

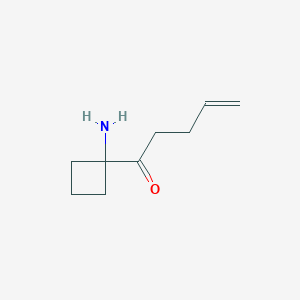
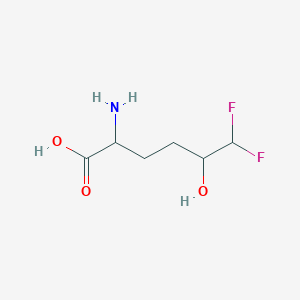
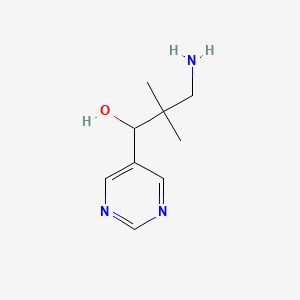
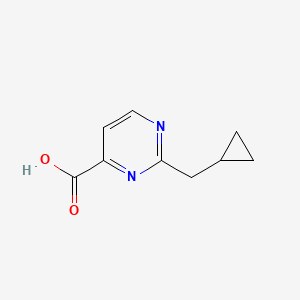
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)


